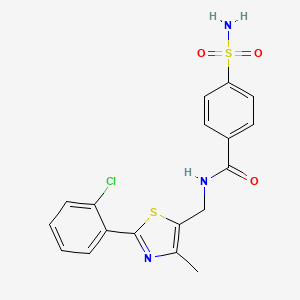

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is further functionalized with a benzamide moiety bearing a sulfamoyl group at the para position.

The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and condensation, as inferred from analogous pathways in . Analytical confirmation of its structure would rely on techniques such as IR spectroscopy (e.g., C=O and S=O stretching bands), NMR (to resolve aromatic and methyl protons), and mass spectrometry .

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)19)10-21-17(23)12-6-8-13(9-7-12)27(20,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUDKYRBEIZADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl iodide to introduce the methyl group at the 4-position of the thiazole ring.

The next step involves the formation of the benzamide moiety. This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent, such as benzoyl chloride, under basic conditions. The final step is the coupling of the thiazole intermediate with the benzamide intermediate, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the benzamide moiety can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

- Core Heterocycles : The thiazole ring in the target compound contrasts with the dihydropyridine core in , which is associated with calcium channel modulation.

- Functional Groups : The sulfamoyl group in the target compound distinguishes it from the ethylthio and ester functionalities in analogues, impacting solubility and hydrogen-bonding capacity .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and biological evaluations.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Formula: C15H15ClN2O2S

Molecular Weight: 320.81 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The thiazole moiety has been associated with various mechanisms, including:

- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. This inhibition can help manage conditions like diabetes by slowing carbohydrate digestion.

- Antimicrobial Activity: Similar sulfamoyl derivatives have demonstrated antibacterial properties, suggesting potential efficacy against bacterial infections.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic effects of related compounds. For instance, a series of sulfamoyl benzamides exhibited significant inhibitory activity against α-glucosidase with IC50 values ranging from 10.75 μM to 130.90 μM, indicating strong potential for managing postprandial hyperglycemia . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhanced inhibitory activity.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 5o | 10.75 ± 0.52 | α-Glucosidase Inhibitor |

| Reference (Acarbose) | 39.48 ± 0.80 | α-Glucosidase Inhibitor |

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been extensively studied, showing effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence biological activity. For example:

- Electron Donors/Withdrawers: The presence of electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -NO2) on the phenyl ring can enhance binding affinity to target enzymes.

- Substituent Positioning: The position of substituents on the aromatic rings affects the overall potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.